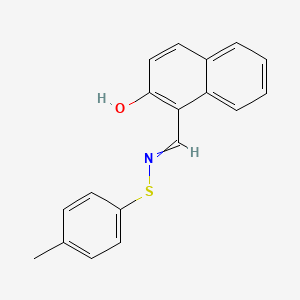
(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols. This compound features a naphthalene ring system substituted with a hydroxyl group and a (p-tolylthio)imino group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol typically involves the following steps:
Formation of the (p-Tolylthio)imino Group: This can be achieved by reacting p-tolylthiol with an appropriate imine precursor under controlled conditions.
Attachment to the Naphthalene Ring: The (p-Tolylthio)imino group is then introduced to the naphthalene ring through a condensation reaction with 2-hydroxy-1-naphthaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of (E)-1-(((p-Tolylthio)amino)methyl)naphthalen-2-ol.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of dyes, pigments, or other materials.
Mechanism of Action
The mechanism of action of (E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol would depend on its specific application. For example, if used as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In pharmacological studies, it may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-((p-Tolylthio)methyl)naphthalen-2-ol: Lacks the imino group, which may affect its reactivity and applications.
2-Hydroxy-1-naphthaldehyde: Lacks the (p-Tolylthio)imino group, making it less complex.
Naphthalene-2-ol: A simpler structure without additional functional groups.
Properties
Molecular Formula |
C18H15NOS |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |
InChI Key |
SFUAIBHPGDRCFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)
![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)
![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
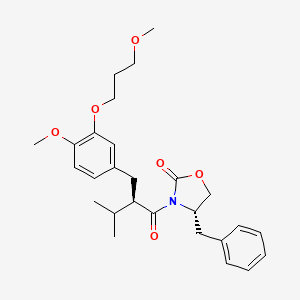
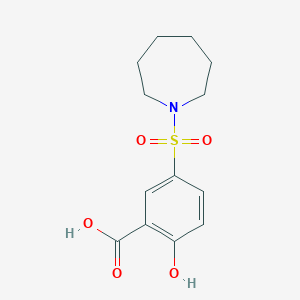
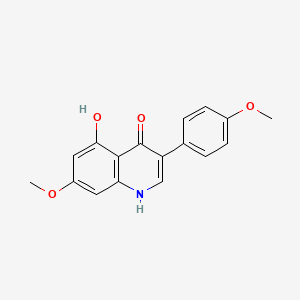

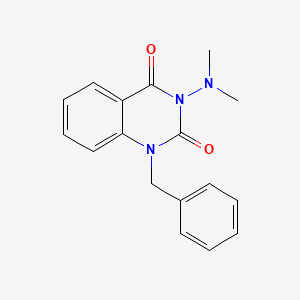
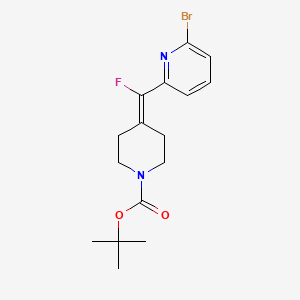
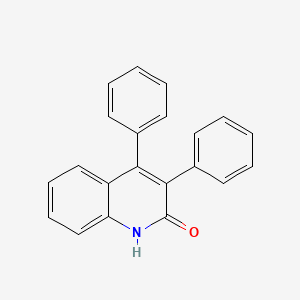
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)

